

Introduction: The Strategic Shift to Isoform-Selectivity

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Compound of Interest

Compound Name: 6-(tert-Butyl)isoindolin-1-one

CAS No.: 1361386-73-3

Cat. No.: B1527708

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Phosphoinositide 3-kinase gamma (PI3K γ) has emerged as a critical target in immunoncology due to its unique expression profile restricted to the hematopoietic system (leukocytes, macrophages).[1] Unlike the ubiquitously expressed PI3K α and PI3K β isoforms, which regulate insulin signaling and general cell growth, PI3K γ governs immune cell chemotaxis and macrophage polarization.

6-(tert-Butyl)isoindolin-1-one represents a high-value chemical scaffold designed to exploit the specific structural features of the PI3K γ ATP-binding pocket. While pan-PI3K inhibitors often suffer from dose-limiting toxicities (e.g., hyperglycemia via PI3K α inhibition), isoindolin-1-one derivatives leverage a hydrophobic "affinity pocket" unique to the γ -isoform to achieve selectivity.

This guide details the physicochemical profile, mechanism of action, and validated protocols for utilizing **6-(tert-Butyl)isoindolin-1-one** in biochemical and cellular assays.

Compound Profile & Mechanism of Action[2][3][4][5]

Chemical Identity

- Systematic Name: 6-(tert-butyl)-2,3-dihydro-1H-isoindol-1-one
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight: 189.26 g/mol

- Core Scaffold: Isoindolin-1-one (Bicyclic lactam)
- Key Substituent: *tert*-Butyl group at position 6 (Critical for hydrophobic interactions)

Structural Basis of Selectivity

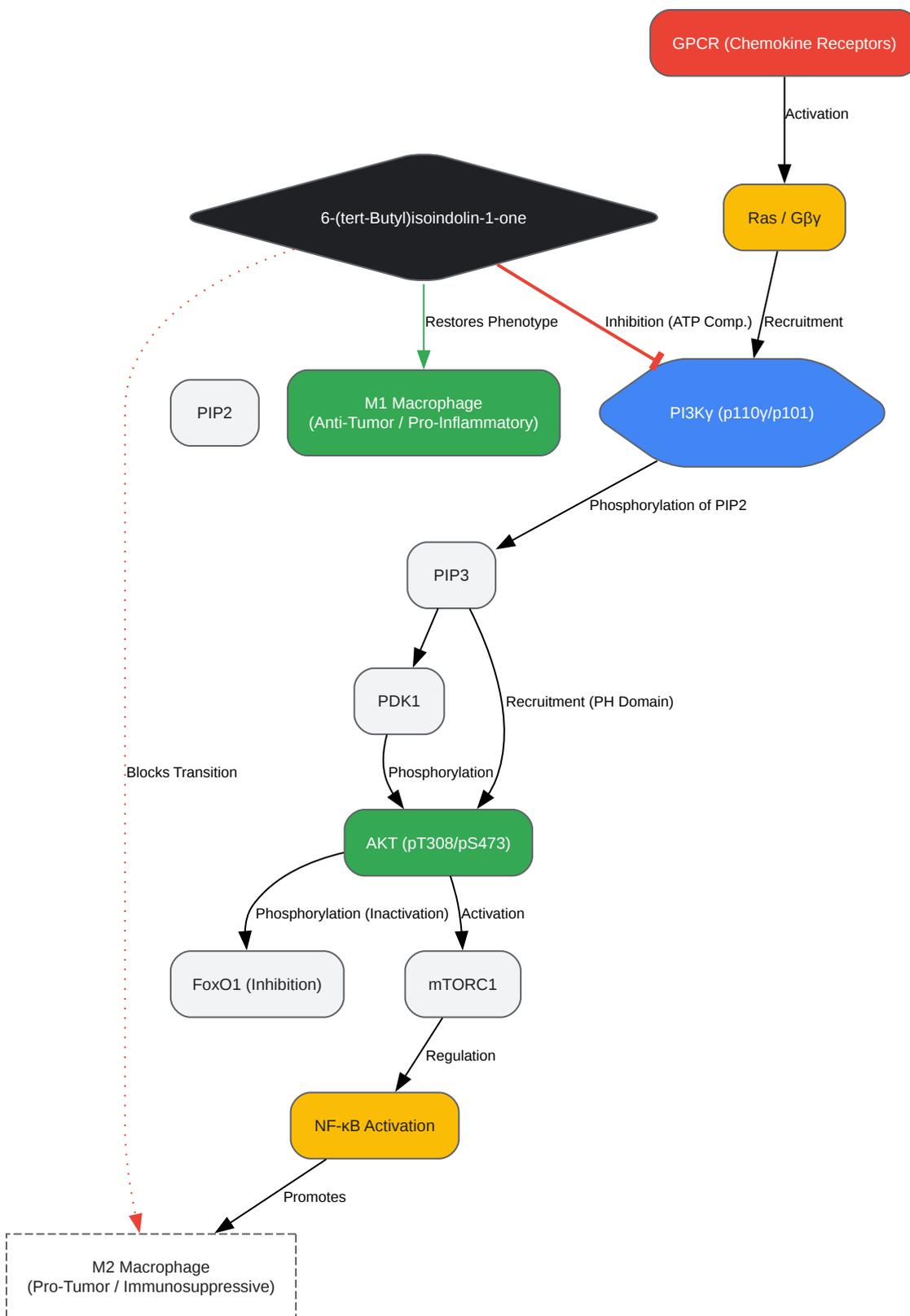
The potency of **6-(*tert*-Butyl)isoindolin-1-one** is driven by its binding mode within the PI3Ky active site.

- Hinge Binding: The lactam moiety (NH-C=O) of the isoindolinone core forms hydrogen bonds with the hinge region residues (specifically Val882 and Glu880 in human PI3Ky).
- Affinity Pocket Occupation: The bulky, hydrophobic *tert*-butyl group is positioned to penetrate a non-conserved hydrophobic pocket (often referred to as the "selectivity pocket" or "affinity pocket") flanked by Met804 and Trp812. This pocket is sterically restricted or chemically distinct in PI3K α/β , providing the structural basis for isoform selectivity.

Property	Value / Description
Target	PI3Ky (Class IB Phosphoinositide 3-kinase)
Binding Type	ATP-Competitive, Reversible
Selectivity	>100-fold vs. PI3K α/β (Scaffold dependent)
Solubility	DMSO (>20 mM); Ethanol (Moderate)

Signaling Pathway Visualization

The following diagram illustrates the PI3Ky signaling cascade in macrophages, highlighting the intervention point of **6-(*tert*-Butyl)isoindolin-1-one** and its downstream effect on repolarizing M2 (immunosuppressive) macrophages to the M1 (pro-inflammatory/anti-tumor) phenotype.



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Figure 1: Mechanism of PI3Ky inhibition in macrophage repolarization. The inhibitor blocks the conversion of PIP2 to PIP3, halting the AKT/mTOR cascade that sustains the immunosuppressive M2 phenotype.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

This protocol quantifies the inhibitory potency (IC_{50}) of **6-(tert-Butyl)isoindolin-1-one** against recombinant PI3Ky.

Principle: The assay measures the ADP generated from the phosphorylation of the PIP2:PS substrate by PI3Ky. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials

- Enzyme: Recombinant Human PI3Ky (p110y/p101 complex).
- Substrate: PIP2:PS Lipid Kinase Substrate (sonicated vesicles).
- ATP: Ultra-pure ATP (10 μ M final concentration).
- Detection: ADP-Glo™ Kinase Assay Kit (Promega).
- Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.

Step-by-Step Workflow

- Compound Preparation:
 - Dissolve **6-(tert-Butyl)isoindolin-1-one** in 100% DMSO to 10 mM.
 - Prepare a 10-point serial dilution (1:3) in DMSO.
 - Dilute 1:25 into 1x Kinase Buffer (4% DMSO final in intermediate).
- Enzyme Reaction (384-well plate):
 - Add 2 μ L of diluted compound to the well.

- Add 4 μL of PI3Ky enzyme solution (0.5 ng/ μL).
- Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
- Add 4 μL of Substrate/ATP mix (50 μM PIP2, 25 μM ATP).
- Final Reaction Volume: 10 μL .
- Incubate for 60 minutes at RT.
- Detection:
 - Add 10 μL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).
 - Incubate for 40 minutes at RT.
 - Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
 - Incubate for 30 minutes at RT.
- Data Analysis:
 - Measure Luminescence (RLU) on a plate reader.
 - Normalize data: 0% Inhibition (DMSO control) and 100% Inhibition (No Enzyme control).
 - Fit curve using non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.

Protocol B: Cellular Macrophage Polarization Assay

Objective: To validate the functional efficacy of **6-(tert-Butyl)isoindolin-1-one** in repolarizing immunosuppressive macrophages.

Materials

- Cells: RAW 264.7 (Murine Macrophage) or Bone Marrow-Derived Macrophages (BMDM).
- Stimulants: IL-4 (20 ng/mL) to induce M2 polarization.

- Readout: qPCR (Arg1 vs. iNOS) or ELISA (IL-10 vs. IL-12).

Workflow

- Seeding:
 - Seed RAW 264.7 cells at 5×10^5 cells/well in 6-well plates.
 - Allow adherence overnight in DMEM + 10% FBS.
- Treatment:
 - Group A (Control): DMSO only.
 - Group B (M2 Control): IL-4 (20 ng/mL) + DMSO.
 - Group C (Test): IL-4 (20 ng/mL) + **6-(tert-Butyl)isoindolin-1-one** (1 μ M and 5 μ M).
 - Incubate for 24 hours.
- Analysis (qPCR):
 - Extract RNA using Trizol or column-based kit.
 - Perform RT-qPCR for Arginase-1 (Arg1) (M2 marker) and iNOS (M1 marker).
 - Success Criteria: The inhibitor should significantly reduce Arg1 expression and increase or maintain iNOS expression compared to Group B.
- Western Blot Validation:
 - Lyse cells and probe for pAKT (Ser473).
 - PI3Ky inhibition should abolish IL-4 induced pAKT phosphorylation.

Troubleshooting & Expert Tips (E-E-A-T)

Issue	Probable Cause	Corrective Action
High Background in Kinase Assay	Incomplete ATP depletion	Ensure ADP-Glo Reagent incubation time is strictly 40 mins. Use fresh ATP.
Low Potency ($IC_{50} > 1 \mu M$)	Compound precipitation	Check solubility in aqueous buffer. The tert-butyl group increases lipophilicity; ensure <1% DMSO final.
No Cellular Effect	Poor permeability	Isoindolinones can be rigid. Verify cell entry. If using RAW cells, ensure passage number <15 (they lose sensitivity).
Off-Target Toxicity	Inhibition of PI3K α	Monitor cell viability. PI3K γ inhibition should be non-toxic to resting cells. If toxicity is observed, the concentration is too high.

References

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